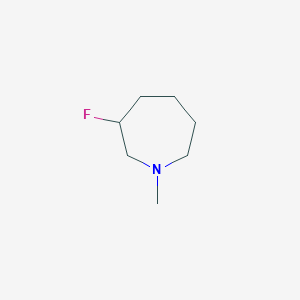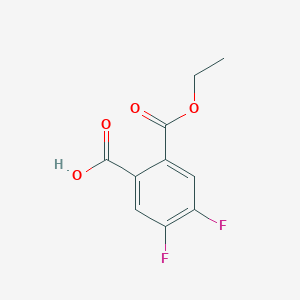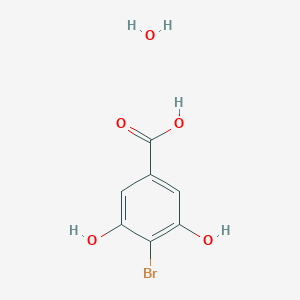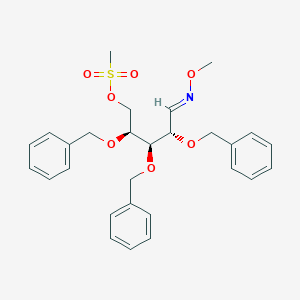
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate is a complex organic compound that features multiple functional groups, including benzyloxy, methoxyimino, and methanesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzyloxy groups: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the methoxyimino group: This step may involve the reaction of a suitable precursor with methoxyamine.
Formation of the methanesulfonate ester: This can be done by reacting the hydroxyl group of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The methoxyimino group can be reduced to form an amine.
Substitution: The methanesulfonate group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the methoxyimino group may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(hydroxyimino)pentyl methanesulfonate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
The uniqueness of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C28H33NO7S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate |
InChI |
InChI=1S/C28H33NO7S/c1-32-29-18-26(33-19-23-12-6-3-7-13-23)28(35-21-25-16-10-5-11-17-25)27(22-36-37(2,30)31)34-20-24-14-8-4-9-15-24/h3-18,26-28H,19-22H2,1-2H3/b29-18+/t26-,27-,28+/m0/s1 |
Clave InChI |
HITPTJYQHHVVOQ-DTTBUTGZSA-N |
SMILES isomérico |
CO/N=C/[C@@H]([C@H]([C@H](COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CON=CC(C(C(COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

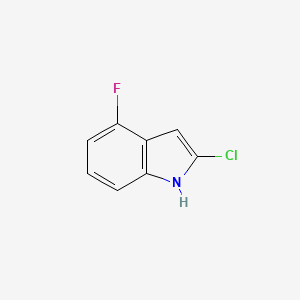
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)

